![molecular formula C8H13BN2O2 B578087 (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid CAS No. 1264153-68-5](/img/structure/B578087.png)
(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid
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Overview
Description
“(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are important structural motifs found in numerous bioactive molecules . They have been used in the synthesis of organic compounds . The 2-pyridyl boron reagents, in particular, are known for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The Suzuki–Miyaura (SM) coupling reaction is also a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of “(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid” is C8H13BN2O2, with an average mass of 180.012 Da and a monoisotopic mass of 180.107010 Da .Physical And Chemical Properties Analysis
Boronic acids are generally considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Scientific Research Applications
Antiviral Activity
The structure of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is conducive to antiviral activity. Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit significant antiviral properties . This suggests that our compound of interest could potentially be modified to enhance its affinity for viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-Inflammatory Properties
Compounds with a pyridine moiety, such as our subject compound, have been associated with anti-inflammatory effects. This is particularly relevant in the design of drugs aimed at treating chronic inflammatory diseases. The boronic acid group could also play a role in modulating the compound’s bioavailability and reactivity .
Anticancer Applications
Boronic acids and their derivatives are known to possess anticancer activities. The ethyl(methyl)amino group attached to the pyridine ring in (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid could interact with cancer cell receptors or enzymes, disrupting cellular processes and inducing apoptosis .
Antimicrobial Effects
The pyridine core of the compound is structurally similar to many antimicrobial agents. This structural analogy suggests that (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid could be a precursor or a candidate for developing new antimicrobial drugs, especially against resistant strains .
Anti-Fibrosis Activity
Pyrimidine derivatives, which are structurally related to our compound, have shown promising results in anti-fibrosis studies. The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture suggests potential applications in treating fibrotic diseases .
Fungicidal Potential
The presence of the pyridine and boronic acid groups in the compound provides a chemical framework that could be exploited for fungicidal activity. By studying the relationship between chemical structure and biological activity, researchers can design derivatives of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid to target specific fungal pathogens .
Mechanism of Action
Target of Action
The primary target of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The SM coupling reaction is a significant biochemical pathway affected by this compound. The reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is influenced by several environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of organoboron compounds can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups.
Safety and Hazards
Future Directions
The challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles is a topic of interest in current research . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . The development of more robust methods for the selective introduction of multiple functional groups to pyridine is also a promising area of future research .
properties
IUPAC Name |
[6-[ethyl(methyl)amino]pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-4-5-7(10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLTPQDFFYKEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N(C)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671287 |
Source
|
Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid | |
CAS RN |
1264153-68-5 |
Source
|
Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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